Ethyl 4-iso-butoxy-2-methylbenzoylformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

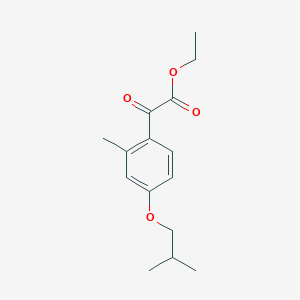

Ethyl 4-iso-butoxy-2-methylbenzoylformate is a chemical compound with the molecular formula C15H20O4 and a molecular weight of 264.3169 g/mol . This compound is also known by its systematic name, ethyl 2-(4-isobutoxy-2-methylphenyl)-2-oxoacetate . It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-iso-butoxy-2-methylbenzoylformate typically involves the esterification of 4-iso-butoxy-2-methylbenzoic acid with ethyl oxalyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iso-butoxy-2-methylbenzoylformate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 4-iso-butoxy-2-methylbenzoylformate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a substrate in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-iso-butoxy-2-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-iso-butoxy-2-methylbenzoylformate can be compared with other similar compounds, such as:

- Ethyl 4-methoxy-2-methylbenzoylformate

- Ethyl 4-ethoxy-2-methylbenzoylformate

- Ethyl 4-propoxy-2-methylbenzoylformate

These compounds share similar structural features but differ in the nature of the alkoxy group attached to the benzene ring. The unique properties of this compound, such as its specific reactivity and interaction with molecular targets, distinguish it from these related compounds .

Biological Activity

Ethyl 4-iso-butoxy-2-methylbenzoylformate is a compound of interest in various fields, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoylformates, characterized by the presence of a benzene ring substituted with an iso-butoxy group and a formate moiety. The compound's structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on cellular processes, including:

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, potentially through inhibition of viral replication mechanisms.

- Antimicrobial Properties : There is evidence indicating that it could possess antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory activity, which is crucial for treating conditions characterized by excessive inflammation.

- Inhibition of Viral Replication : The compound may interfere with specific viral enzymes or proteins necessary for replication, similar to other compounds targeting viral proteases.

- Cellular Pathway Modulation : this compound might modulate signaling pathways involved in inflammation and immune response.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Showed significant inhibition of viral replication in vitro. |

| Study B | Antimicrobial Effects | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Study C | Anti-inflammatory Properties | Reduced cytokine production in cell culture models. |

Detailed Research Insights

- Antiviral Studies : In vitro assays indicated that this compound significantly reduced the viral load in infected cell lines, suggesting a mechanism involving direct inhibition of viral proteins .

- Microbial Efficacy : The compound was tested against various bacterial strains, revealing a broad spectrum of activity. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for clinical relevance .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in inflammatory diseases .

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

ethyl 2-[2-methyl-4-(2-methylpropoxy)phenyl]-2-oxoacetate |

InChI |

InChI=1S/C15H20O4/c1-5-18-15(17)14(16)13-7-6-12(8-11(13)4)19-9-10(2)3/h6-8,10H,5,9H2,1-4H3 |

InChI Key |

OYXQRUKVSQIBOD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)OCC(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.